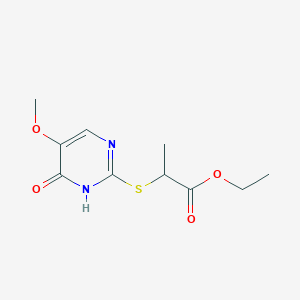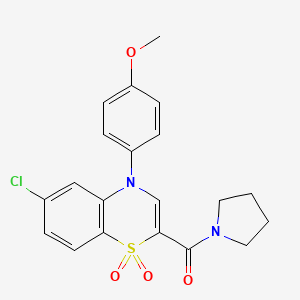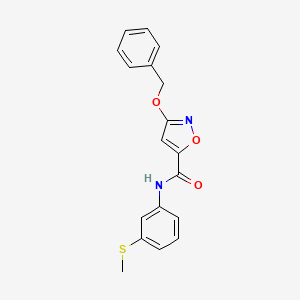![molecular formula C22H27N3O5S B2494045 N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252923-84-4](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
The compound belongs to a class of molecules that are significant in the synthesis of pharmaceutical and natural products. For example, derivatives of 2,3-dimethoxybenzyl N-acetylcarbamate have been utilized as versatile equivalents of N-acetamide nucleophiles, showcasing their utility in the synthesis of substituted products, which can be further transformed into N-alkylacetamides. These methodologies are pivotal for the development of novel compounds with potential therapeutic applications (Sakai et al., 2022).
Antimicrobial Research
Compounds structurally related to the one have demonstrated antimicrobial properties. For instance, derivatives synthesized using citrazinic acid as a starting material have shown promising antibacterial and antifungal activities. This highlights the compound's potential as a starting point for the development of new antimicrobial agents (Hossan et al., 2012).
Antitumor Activity
Derivatives of this compound have been explored for their antitumor activities. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been tested for anticancer activity on a range of cancer cell lines, showing potential as anticancer agents (Al-Sanea et al., 2020).
Enzyme Inhibition Studies
The compound's analogs have been used to study enzyme inhibition, notably thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis. These studies aim to develop potent inhibitors that can serve as cancer treatments or in other disease contexts requiring inhibition of cell proliferation (Gangjee et al., 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2,3-dimethoxybenzaldehyde with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid, followed by reduction and acetylation reactions.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid in the presence of pyridine and methanol to form N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 2: Reduction of the imine group in N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acetylation of the amine group in the product of step 2 using acetic anhydride in chloroform to form the final product, N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS No. |
1252923-84-4 |
Molecular Formula |
C22H27N3O5S |
Molecular Weight |
445.53 |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)8-10-24-21(27)20-16(9-11-31-20)25(22(24)28)13-18(26)23-12-15-6-5-7-17(29-3)19(15)30-4/h5-7,9,11,14H,8,10,12-13H2,1-4H3,(H,23,26) |
InChI Key |
DFTOIVRQZDMQKZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)




![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)


